Rabeprazole sodique

Vue d'ensemble

Description

Rabeprazole Sodium is an organic sodium salt and a prodrug . It is used short-term to treat symptoms of gastroesophageal reflux disease (GERD) in adults and children who are at least 1 year old . It is also used in adults to treat conditions involving excessive stomach acid, such as Zollinger-Ellison syndrome .

Synthesis Analysis

Rabeprazole Sodium is subjected to various stress conditions such as acid hydrolysis, oxidation, and aqueous hydrolysis during its synthesis . A process for the synthesis of Rabeprazole Sodium has been developed in a laboratory, and six impurities were identified during this process .Molecular Structure Analysis

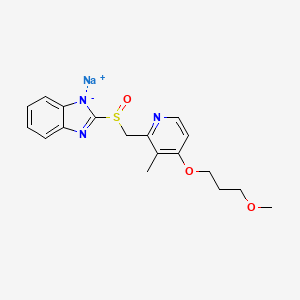

The molecular formula of Rabeprazole Sodium is C18H20N3NaO3S . It has a molecular weight of 381.4 g/mol . The IUPAC name is sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide .Chemical Reactions Analysis

Rabeprazole Sodium blocks the final step of gastric acid secretion . In gastric parietal cells, Rabeprazole Sodium is protonated, accumulates, and is transformed to an active sulfenamide . When studied in vitro, Rabeprazole Sodium is chemically activated at pH 1.2 with a half-life of 78 seconds .Physical And Chemical Properties Analysis

Rabeprazole Sodium belongs to the class of anti-secretory drugs, with benzimidazoles substitution . These drugs induce gastric acid secretion through precise inhibition of the enzyme H+/K±ATPase (acid or proton pump) . This effect helps to treat and prevent conditions in which gastric acid directly aggravates symptoms such as duodenal and gastric ulcers .Applications De Recherche Scientifique

Traitement du reflux gastro-œsophagien (RGO)

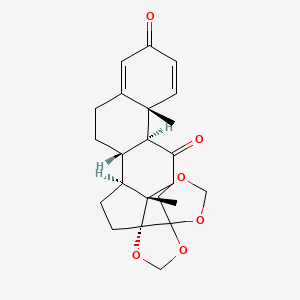

Le rabeprazole sodique est largement utilisé dans le traitement du RGO, où il aide à soulager les symptômes tels que les brûlures d'estomac, les régurgitations et les difficultés à avaler. Il atteint cet objectif en inhibant la pompe à protons dans les cellules de l'estomac responsables de la production d'acide, réduisant ainsi la sécrétion d'acide gastrique et augmentant le pH gastrique {svg_1}.

Cicatrisation de l'œsophagite érosive

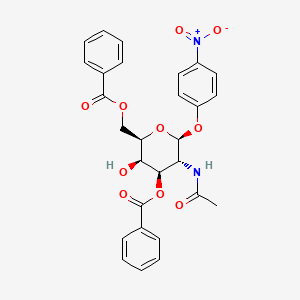

En raison de ses effets anti-acides, le this compound est efficace pour guérir les érosions ou les ulcères de la muqueuse de l'œsophage causés par une exposition excessive à l'acide. Cette application est cruciale pour les patients souffrant de reflux acide sévère qui a conduit à des dommages œsophagiens {svg_2}.

Ulcères duodénaux

Le this compound est utilisé pour traiter et prévenir les ulcères duodénaux, en particulier ceux causés par une infection à Helicobacter pylori ou l'utilisation d'anti-inflammatoires non stéroïdiens (AINS). Il aide en réduisant la production d'acide gastrique, qui peut autrement aggraver ces ulcères {svg_3}.

Syndrome de Zollinger-Ellison

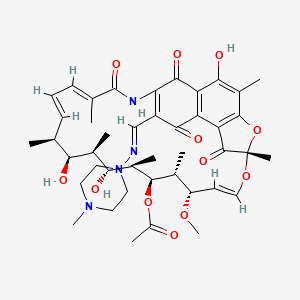

Cette affection, caractérisée par une production excessive d'acide gastrique, est un autre domaine où le this compound est utilisé. Il aide à gérer les symptômes en inhibant l'enzyme H+/K+ATPase, qui est la pompe acide responsable de la sécrétion d'acide {svg_4}.

Développement d'une formulation à libération immédiate

La recherche scientifique s'est concentrée sur le développement de comprimés de this compound à libération immédiate par voie orale avec une efficacité rapide et une stabilité gastrique. Ceci est particulièrement bénéfique pour les patients qui ont besoin d'un soulagement thérapeutique immédiat des troubles liés à l'acide {svg_5}.

Techniques de formulation avancées

La recherche a exploré diverses techniques de formulation avancées pour le this compound, telles que les nanoparticules, les nanosuspensions, les microparticules et les suppositoires. Ces nouvelles formulations visent à améliorer la stabilité, l'efficacité et la compliance du médicament {svg_6}.

Mécanisme D'action

Target of Action

Rabeprazole sodium primarily targets the H+/K+ ATPase enzyme , also known as the gastric proton pump , located at the secretory surface of the gastric parietal cells . This enzyme plays a crucial role in the final step of gastric acid secretion.

Mode of Action

Rabeprazole sodium belongs to a class of antisecretory compounds, the substituted benzimidazole proton-pump inhibitors . It is a prodrug, which means it is inactive in its ingested form. In the acidic environment of the parietal cells, it transforms into its active sulphenamide form . The active form of Rabeprazole inhibits the H+/K+ ATPase enzyme, thereby suppressing both basal and stimulated gastric acid secretion in a dose-dependent manner .

Biochemical Pathways

By inhibiting the H+/K+ ATPase enzyme, Rabeprazole sodium disrupts the final step in the biochemical pathway of gastric acid secretion . This results in a significant reduction in the volume of gastric acid produced, thereby increasing the pH within the stomach. This action can provide symptomatic relief for conditions where gastric acid directly worsens symptoms, such as duodenal and gastric ulcers .

Pharmacokinetics

Rabeprazole sodium exhibits a bioavailability of approximately 52% . It is metabolized mainly non-enzymatically, with renal elimination of the metabolites . The metabolism involves the liver enzymes CYP2C19 and CYP3A4 . The elimination half-life of Rabeprazole sodium is approximately 1 hour , and about 90% of the drug is excreted via the kidneys as metabolites .

Result of Action

The inhibition of gastric acid secretion by Rabeprazole sodium leads to a decrease in gastric acidity. This is beneficial in the treatment and prevention of conditions where gastric acid directly worsens symptoms, such as gastroesophageal reflux disease (GERD), duodenal ulcers, and gastric ulcers . It is also used to eradicate Helicobacter pylori and to treat hypersecretory conditions such as Zollinger-Ellison Syndrome .

Action Environment

The action of Rabeprazole sodium can be influenced by environmental factors. For instance, the formulation type and feeding status can affect the bioavailability and absorption of Rabeprazole . Additionally, the acidic environment of the stomach is crucial for the conversion of Rabeprazole from its prodrug form to its active sulphenamide form .

Safety and Hazards

Propriétés

IUPAC Name |

sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCQSTCYZUOBHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044205 | |

| Record name | Rabeprazole sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117976-90-6 | |

| Record name | Rabeprazole sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rabeprazole sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-({[4-(3-Methoxypropoxy)-3-methyl-2-pyridyl]methyl}sulfinyl)-1H-benzimidazole sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RABEPRAZOLE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L36P16U4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(2R,3R,4S,5S)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide](/img/structure/B1147141.png)

![Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dithione](/img/structure/B1147147.png)